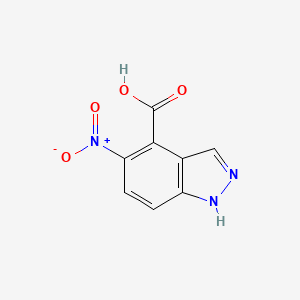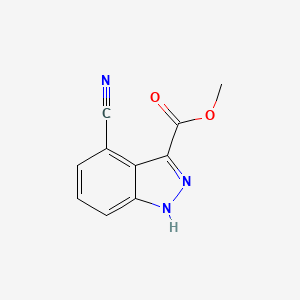
4-Cyano-3,5-difluorophenylboronic acid
Overview
Description
4-Cyano-3,5-difluorophenylboronic acid is a chemical compound with the molecular formula C7H4BF2NO2 . It has a molecular weight of 182.92 g/mol . The compound is also known by other names such as (4-cyano-3,5-difluorophenyl)boronic acid .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves Suzuki-Miyaura cross-coupling reactions . This reaction is widely applied in carbon-carbon bond-forming reactions due to its mild and functional group tolerant conditions . Protodeboronation of pinacol boronic esters is another method used in the synthesis of such compounds .Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C7H4BF2NO2/c9-6-1-4 (8 (12)13)2-7 (10)5 (6)3-11/h1-2,12-13H . The compound has a topological polar surface area of 64.2 Ų and a complexity of 218 . Chemical Reactions Analysis
This compound is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Spectroscopic Characterization and Theoretical Analysis
A study focused on the spectroscopic properties of 3,5-difluorophenylboronic acid, employing various techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. This research provided detailed insights into the molecule's structural and electronic properties, including its vibrational modes, molecular geometry, and electronic transitions. Theoretical calculations complemented the experimental findings, offering a comprehensive understanding of its spectroscopic behavior and potential applications in material science and analytical chemistry (Karabacak et al., 2014).
Luminescent Oxygen Sensing
Novel triphenylamine-based cyclometalated Pt(II) complexes, including derivatives of phenylboronic acid, demonstrated significant potential in luminescent oxygen sensing. The introduction of electron-withdrawing groups, such as the cyano group, into these complexes was shown to enhance their sensitivity to oxygen, making them suitable for environmental monitoring and biomedical applications (Liu et al., 2014).
Optoelectronic Properties
The optoelectronic properties of cyano-containing aromatic compounds have been extensively studied, highlighting their potential in dye-sensitized solar cells (DSSCs) and nonlinear optical materials. These studies reveal the significance of the cyano group and its derivatives in modifying electronic properties, enhancing charge transfer, and improving the performance of organic electronic devices (Fonkem et al., 2019).
Catalysis and Polymer Science
Research has also delved into the synthesis of fluorinated and cyano-substituted compounds for catalysis and polymer applications. These compounds serve as valuable intermediates in the development of high-performance materials, including polymers with enhanced thermal stability and electronic devices with improved optoelectronic characteristics (Surmont et al., 2010).
Mechanism of Action
Target of Action
The primary target of 4-Cyano-3,5-difluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, and the products of this reaction have applications in various fields, including the synthesis of pharmaceuticals and fine chemicals .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments. The stability of the compound and its reactivity may be affected by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-Cyano-3,5-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes . These enzymes are crucial for various cellular processes, including signal transduction and metabolism. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with serine residues. This interaction inhibits the enzyme’s activity, thereby modulating biochemical pathways and cellular functions.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting key enzymes involved in signal transduction . This inhibition can lead to changes in gene expression and cellular metabolism. For instance, the compound can downregulate the expression of genes involved in cell proliferation and survival, thereby affecting cell growth and apoptosis. Additionally, it can alter metabolic pathways by inhibiting enzymes that regulate metabolic flux, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, particularly enzymes . The compound binds to the active sites of enzymes, forming reversible covalent bonds with serine residues. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods . Studies have shown that prolonged exposure to the compound can lead to long-term effects on cellular function, including changes in gene expression and metabolic pathways. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and changes in cellular function. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those regulated by serine proteases and kinase enzymes . The compound can inhibit these enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, it can interact with cofactors and other regulatory molecules, further modulating metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within cells, allowing it to exert its biochemical effects. The compound can accumulate in specific cellular compartments, where it interacts with target enzymes and other biomolecules.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. These localization patterns are crucial for the compound’s biochemical effects, as they determine its interactions with target enzymes and other biomolecules.
Properties
IUPAC Name |
(4-cyano-3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYMGFVDWOIHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861710-03-4 | |
| Record name | (4-Cyano-3,5-difluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)

amine](/img/structure/B1455427.png)




![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)

![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)


